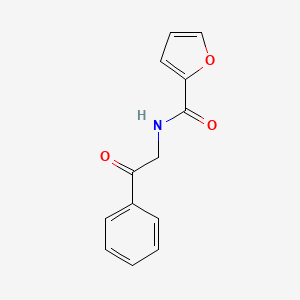
3-(5,6-dibromo-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)BENZOIC ACID is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzoic acid moiety attached to a hexahydroisoindole ring system, which is further substituted with two bromine atoms and two oxo groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)BENZOIC ACID typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound, followed by cyclization and oxidation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce oxo groups to hydroxyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)BENZOIC ACID has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its bromine atoms make it suitable for use in X-ray crystallography.
Medicine: The compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)BENZOIC ACID involves its interaction with specific molecular targets. The bromine atoms and oxo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their activity. The compound may also participate in redox reactions, altering the oxidative state of cellular components and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-(5-BROMO-1,3-DIOXO-1,3-DIHYDROISOINDOL-2-YL)BENZOIC ACID: This compound is structurally similar but has only one bromine atom.
3,5-DIBROMOBENZOIC ACID: Lacks the hexahydroisoindole ring system but contains two bromine atoms on the benzoic acid moiety.
1,3-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIMIDINE-4-CARBOXYLIC ACID: Shares the oxo groups but has a different ring structure and lacks bromine atoms.
Uniqueness
The uniqueness of 3-(5,6-DIBROMO-1,3-DIOXO-HEXAHYDROISOINDOL-2-YL)BENZOIC ACID lies in its combination of functional groups and ring systems. The presence of both bromine atoms and oxo groups on the hexahydroisoindole ring system imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13Br2NO4 |
|---|---|
Molecular Weight |
431.08 g/mol |
IUPAC Name |
3-(5,6-dibromo-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid |
InChI |
InChI=1S/C15H13Br2NO4/c16-11-5-9-10(6-12(11)17)14(20)18(13(9)19)8-3-1-2-7(4-8)15(21)22/h1-4,9-12H,5-6H2,(H,21,22) |
InChI Key |
IBSRDFPISRPXAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CC(C1Br)Br)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


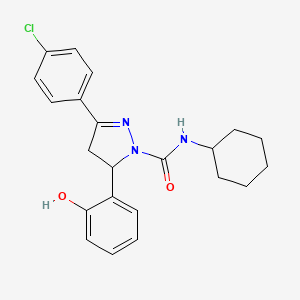
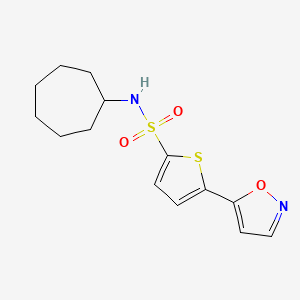
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B12481699.png)
![4-[({4-[(4-Methylbenzyl)oxy]benzyl}amino)methyl]benzoic acid](/img/structure/B12481711.png)
![4-Amino-2-(3-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12481718.png)
![1-(1,3-benzodioxol-5-yl)-N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}methanamine](/img/structure/B12481725.png)
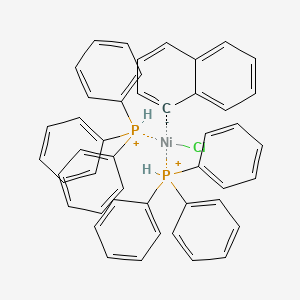
![N-(3-chloro-4-fluorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B12481728.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methyl-3-nitrophenyl)piperidine-4-carboxamide](/img/structure/B12481738.png)
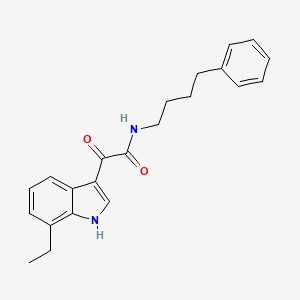
![Methyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12481742.png)
![1-[4-(Toluene-4-sulfonyl)-piperazin-1-yl]-3-[1,2,4]triazol-1-yl-butan-1-one](/img/structure/B12481747.png)
![N-[4-(2,4-dibromophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B12481756.png)
